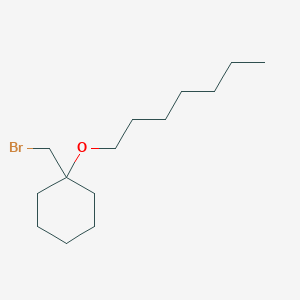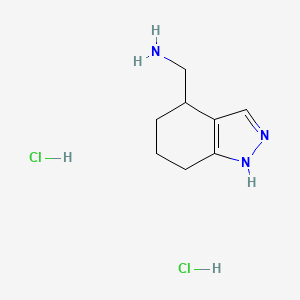![molecular formula C6H9BF3KN2 B15309482 Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3N2K. It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluoroborate group. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide can be synthesized through the reaction of potassium borohydride with 3,5-dimethylpyrazole. The reaction involves the evolution of hydrogen gas as each pyrazole reacts with the boron atom . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.
化学反应分析
Types of Reactions
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in substitution reactions with other nucleophiles.
Coordination Reactions: The pyrazole ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coordination reactions can produce metal-pyrazole complexes.
科学研究应用
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyrazole ring. This coordination can influence the reactivity and stability of the metal complexes formed. The trifluoroborate group also plays a role in stabilizing the compound and enhancing its reactivity in various chemical reactions.
相似化合物的比较
Similar Compounds
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound is similar in structure but contains a borohydride group instead of a trifluoroborate group.
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: Another similar compound with a different borate group.
Uniqueness
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity compared to its borohydride counterparts. This makes it particularly valuable in applications requiring robust and reactive ligands.
属性
分子式 |
C6H9BF3KN2 |
|---|---|
分子量 |
216.06 g/mol |
IUPAC 名称 |
potassium;(3,5-dimethylpyrazol-1-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3N2.K/c1-5-3-6(2)12(11-5)4-7(8,9)10;/h3H,4H2,1-2H3;/q-1;+1 |
InChI 键 |
VFPNCPQMNIJKJO-UHFFFAOYSA-N |
规范 SMILES |
[B-](CN1C(=CC(=N1)C)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B15309434.png)

![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)
![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)







